Increased Lipophilicity (XLogP3) Compared to a Demethylated Analog
The calculated partition coefficient (XLogP3) for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is 3.8 [1]. This is substantially higher than the XLogP3 of 3.22 reported for the closely related analog 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, which lacks the 5-methyl substituent [2]. This 0.58 log unit increase in lipophilicity is a direct, quantifiable consequence of the additional methyl group on the aromatic ring.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride: XLogP3 = 3.22 |
| Quantified Difference | ΔXLogP3 = +0.58 |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity can significantly improve membrane permeability and metabolic stability in drug candidates, making this compound a strategically distinct building block for medicinal chemistry programs targeting intracellular or CNS-active agents.
- [1] PubChem. (2026). 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. PubChem CID 66523631. Retrieved April 18, 2026. View Source
- [2] Molbase. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS 126917-10-0). Retrieved April 18, 2026. View Source
